molecular formula C38H54N6O8 B1260383 Myxochromide S1

Myxochromide S1

Cat. No.: B1260383
M. Wt: 722.9 g/mol
InChI Key: BHYCLFCOZPICKT-CNDSVILGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myxochromide S1 is a cyclodepsipeptide.

Scientific Research Applications

Structure and Biosynthesis

  • Myxochromide S1 is a novel cyclic pentapeptide with unsaturated polyketide side chains, produced by the myxobacterium Stigmatella aurantiaca. The biosynthesis involves a unique pathway featuring six nonribosomal peptide synthetase modules and an iterative bacterial type I polyketide synthase (Wenzel et al., 2005).

Novel Myxochromide Variants

  • Myxochromide B3, a variant from the Myxococcus genus, represents a new group in the myxochromide family. This discovery highlights the diversity and potential for novel compounds within this family (Ohlendorf et al., 2008).

Genomic Analysis and Diversity

  • Genomic analysis of 122 myxobacterial strains revealed 16 potential myxochromide producers. This study emphasizes the genetic diversity leading to various myxochromide core types, showcasing the evolutionary adaptability of myxobacteria (Burgard et al., 2017).

Heterologous Expression

  • Myxochromide S can be produced using Pseudomonas putida, demonstrating the feasibility of using heterologous hosts for complex secondary metabolite synthesis. This approach offers new opportunities for producing and studying such compounds in more tractable organisms (Bechthold, 2005).

Enhanced Production Techniques

  • The myxobacterial isolate Corallococcus macrosporus GT-2 was engineered for higher production of myxochromides, exemplifying the biotechnological potential of myxobacteria in producing valuable secondary metabolites (Perlova et al., 2009).

Metabolic Engineering

  • Research on Pseudomonas putida revealed insights into the metabolic physiology for myxochromide production, highlighting the importance of certain amino acids and growth conditions for optimizing production (Stephan et al., 2006).

Properties

Molecular Formula

C38H54N6O8

Molecular Weight

722.9 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylhexadeca-2,4,6,8,10,12,14-heptaenamide

InChI

InChI=1S/C38H54N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(46)44(7)33-28(6)52-38(51)29(22-23-31(39)45)42-35(48)27(5)40-34(47)26(4)41-36(49)30(24-25(2)3)43-37(33)50/h8-21,25-30,33H,22-24H2,1-7H3,(H2,39,45)(H,40,47)(H,41,49)(H,42,48)(H,43,50)/b9-8+,11-10+,13-12+,15-14+,17-16+,19-18+,21-20+/t26-,27-,28+,29-,30-,33-/m0/s1

InChI Key

BHYCLFCOZPICKT-CNDSVILGSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxochromide S1
Reactant of Route 2
Myxochromide S1
Reactant of Route 3
Myxochromide S1
Reactant of Route 4
Myxochromide S1
Reactant of Route 5
Myxochromide S1
Reactant of Route 6
Myxochromide S1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.